molecular formula C10H12N2O4 B14363357 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione CAS No. 93561-83-2

1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione

Cat. No.: B14363357
CAS No.: 93561-83-2
M. Wt: 224.21 g/mol
InChI Key: ZPGOZHNYHGNNNV-UHFFFAOYSA-N
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Description

1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired epoxide groups . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide groups under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

93561-83-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

1,2-bis(oxiran-2-ylmethyl)pyridazine-3,6-dione

InChI

InChI=1S/C10H12N2O4/c13-9-1-2-10(14)12(4-8-6-16-8)11(9)3-7-5-15-7/h1-2,7-8H,3-6H2

InChI Key

ZPGOZHNYHGNNNV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C(=O)C=CC(=O)N2CC3CO3

Origin of Product

United States

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